
3-(2-Hydroxyethyl)-2,2,5,5-tetramethylimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxyethyl)-2,2,5,5-tetramethylimidazolidin-4-one is a chemical compound with a unique structure that includes a hydroxyethyl group and a tetramethylimidazolidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-2,2,5,5-tetramethylimidazolidin-4-one typically involves the reaction of 2-aminoethanol with a tetramethylimidazolidinone precursor. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation or crystallization, ensures the production of high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Hydroxyethyl)-2,2,5,5-tetramethylimidazolidin-4-one can undergo several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or alkylating agents like methyl iodide (CH₃I) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(2-Hydroxyethyl)-2,2,5,5-tetramethylimidazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to act as a drug candidate for treating certain diseases or conditions.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxyethyl)-2,2,5,5-tetramethylimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may play a crucial role in binding to these targets, while the tetramethylimidazolidinone core provides structural stability. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyethyl methacrylate (HEMA): A compound with a similar hydroxyethyl group but different core structure.
2-Hydroxyethyl acrylate (HEA): Another compound with a hydroxyethyl group, commonly used in polymer synthesis.
2-Hydroxyethyl isobutyl: A derivative with a similar functional group but different overall structure.
Uniqueness
3-(2-Hydroxyethyl)-2,2,5,5-tetramethylimidazolidin-4-one stands out due to its unique combination of a hydroxyethyl group and a tetramethylimidazolidinone core. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
92176-66-4 |
|---|---|
Molekularformel |
C9H18N2O2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
3-(2-hydroxyethyl)-2,2,5,5-tetramethylimidazolidin-4-one |
InChI |
InChI=1S/C9H18N2O2/c1-8(2)7(13)11(5-6-12)9(3,4)10-8/h10,12H,5-6H2,1-4H3 |
InChI-Schlüssel |
GEDOHNPTXJSUDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(C(N1)(C)C)CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


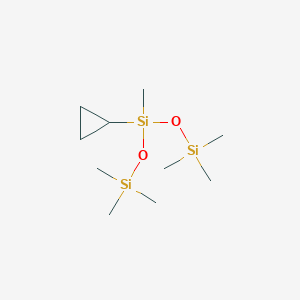

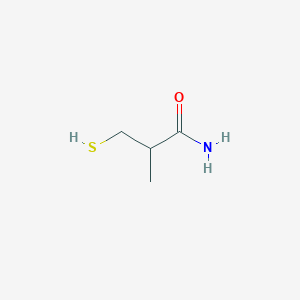
methanone](/img/structure/B14356559.png)
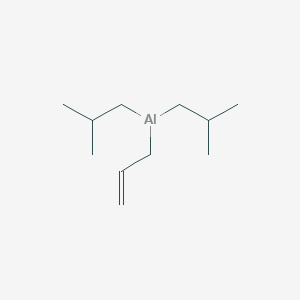
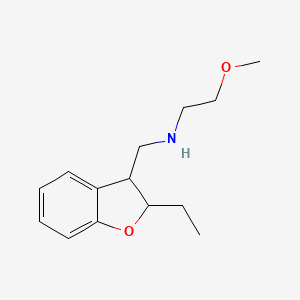
![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid](/img/structure/B14356576.png)
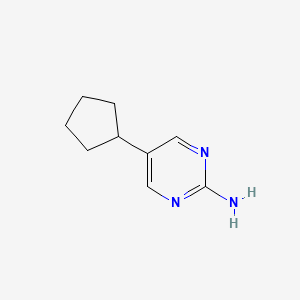
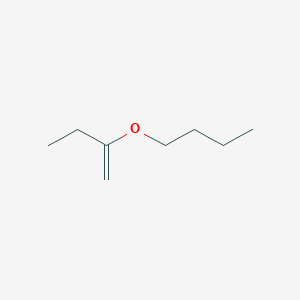
![2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B14356592.png)

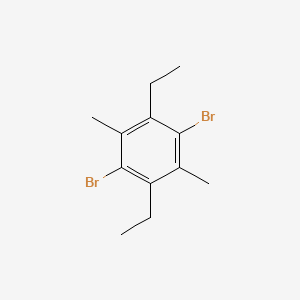
![1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane](/img/structure/B14356618.png)

